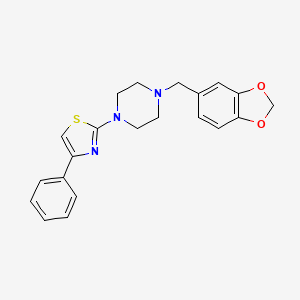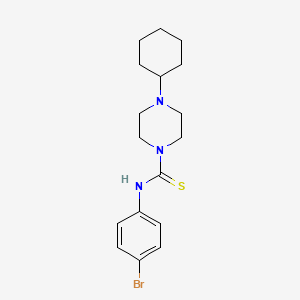![molecular formula C21H19BrN2O3S B3506518 N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3506518.png)
N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BMS-582949, is a small molecule inhibitor that targets the protein tyrosine kinase 5 (PTK5). PTK5 is involved in various cellular processes, including cell migration, proliferation, and survival. BMS-582949 has been studied extensively for its potential use in cancer therapy and other diseases.
Mécanisme D'action
N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide targets PTK5, a non-receptor tyrosine kinase that is overexpressed in various cancers. PTK5 is involved in the regulation of various cellular processes, including cell migration, proliferation, and survival. N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide inhibits PTK5 by binding to its ATP-binding site, preventing its activity and downstream signaling.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and survival by inducing apoptosis and cell cycle arrest. N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide also inhibits cell migration and invasion, which are important processes in cancer metastasis. In addition, N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have anti-inflammatory effects in preclinical models of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for use in scientific research. It is a small molecule inhibitor, which allows for easy administration and delivery in preclinical models. N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide also has a high specificity for PTK5, which reduces the potential for off-target effects. However, N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. In addition, N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has limited bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. Further preclinical studies are needed to evaluate its efficacy and safety in various cancer types and other diseases. In addition, the development of more potent and selective inhibitors of PTK5 may improve its therapeutic potential. The use of N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy, may also be explored. Finally, the development of more efficient synthesis methods for N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide may improve its availability for scientific research.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied in preclinical models for its potential use in cancer therapy. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been studied for its potential use in other diseases, such as fibrosis and inflammatory disorders.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-14-3-10-19(11-4-14)28(26,27)24-17-7-5-16(6-8-17)21(25)23-18-9-12-20(22)15(2)13-18/h3-13,24H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGJLFIOHPHBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 3-{[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3506439.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3506450.png)
![ethyl 4-({[2-(anilinocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B3506453.png)

![1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3506467.png)
![N~2~-benzyl-N~1~-(2-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B3506475.png)
![3-chloro-N-isopropyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B3506479.png)
![3-methyl-N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B3506488.png)
![2-cyclohexyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B3506497.png)

![methyl 2-({[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B3506516.png)
![methyl 2-{[N-(3,4-dimethoxybenzoyl)glycyl]amino}benzoate](/img/structure/B3506531.png)
![7-[2-(4-methylphenyl)-2-oxoethoxy]-3-phenyl-2H-chromen-2-one](/img/structure/B3506537.png)
![1-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}indoline](/img/structure/B3506541.png)